GLUT1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

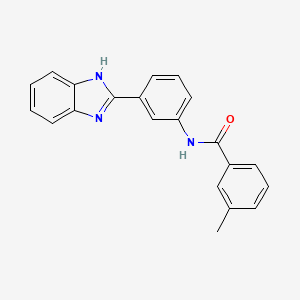

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZKDZNMRHORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of GLUT1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose transporter 1 (GLUT1) has emerged as a critical target in drug discovery, particularly in oncology, due to its overexpression in many cancer cells and its vital role in supplying glucose to fuel their high metabolic demands. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GLUT1-IN-2 (also referred to as GLUT-i2), a potent and selective inhibitor of GLUT1. This document details the experimental methodologies employed in its identification and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The facilitative glucose transporter GLUT1, encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the basal glucose uptake in most cell types.[1] Its elevated expression in various cancer types, a phenomenon linked to the Warburg effect, makes it an attractive therapeutic target.[2] Inhibition of GLUT1 can selectively starve cancer cells of their primary energy source, leading to reduced proliferation and cell death.

This compound is a novel small molecule inhibitor of GLUT1, identified through a high-throughput screening campaign.[3][4] It belongs to a class of phenylalanine amide-derived compounds and has demonstrated high potency and selectivity for GLUT1. This guide will delve into the technical details of its discovery and the available information regarding its synthesis.

Discovery of this compound

This compound was identified from a high-throughput screening (HTS) of a chemical library for inhibitors of the human glucose transporter 1 (hGLUT1).[3] The screening assay was an indirect, cell-based method that measured the inhibition of glycolysis by quantifying cellular ATP levels.

High-Throughput Screening (HTS) Workflow

The HTS workflow was designed to identify compounds that inhibit GLUT1-mediated glucose uptake, thereby reducing the intracellular ATP produced through glycolysis.

References

Initial Characterization of the GLUT1 Inhibitor "GLUT1-IN-2" (WZB117): A Technical Guide

This technical guide provides an in-depth overview of the initial characterization of the GLUT1 inhibitor commonly referred to as "GLUT1-IN-2", which has been identified as the compound WZB117. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this specific glucose transporter inhibitor.

Introduction

Glucose transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose into cells. Its overexpression is a hallmark of many cancer types, making it an attractive target for anticancer drug development. This compound (WZB117) is a small molecule inhibitor that has been shown to target GLUT1, leading to a reduction in glucose uptake, downregulation of glycolysis, and subsequent inhibition of cancer cell growth. This guide summarizes the key quantitative data from its initial characterization, details the experimental protocols used for its evaluation, and visualizes the associated biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound (WZB117) have been quantified across various assays. The following tables summarize these key findings for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound (WZB117)

| Target/Assay | Cell Line / System | IC50 / Ki | Notes |

| Glucose Transport Inhibition | A549 (Lung Cancer) | ~0.6 µM | Inhibition of 2-deoxy-D-[3H]glucose uptake.[1] |

| Human Red Blood Cells | Ki(app) = 6 µM | Competitive inhibition of 3-O-methylglucose uptake.[2] | |

| Cell Proliferation Inhibition | A549 (Lung Cancer) | ~10 µM | Measured by MTT assay after 48 hours.[3][4][5] |

| MCF7 (Breast Cancer) | ~10 µM | Measured by MTT assay.[4][5] | |

| HCT-116 (Colon Cancer) | - | Irreversible growth inhibition in clonogenic assay.[3] | |

| MDA-MB-231 (Breast Cancer) | - | Irreversible growth inhibition in clonogenic assay.[3] | |

| GLUT Isoform Selectivity (Ki(app)) | hGLUT1 (in HEK293) | ~10 µM | [2] |

| hGLUT3 (in HEK293) | ~10 µM | [2] | |

| hGLUT4 (in HEK293) | 0.2 µM | [2] |

Table 2: Cellular and In Vivo Effects of this compound (WZB117)

| Effect | System | Dosage/Concentration | Outcome |

| Tumor Growth Inhibition | A549 Xenograft in Nude Mice | 10 mg/kg (i.p. daily) | >70% reduction in tumor volume.[5] |

| Cell Cycle Arrest | A549 Cells | 10 µM | Arrest at G1 phase.[3] |

| ATP Level Reduction | A549 Cells | Not specified | Significant decrease in intracellular ATP.[3] |

| GLUT1 Protein Level | A549 Cells | Not specified | Decreased protein levels after 12 hours.[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound (WZB117) are provided below.

This protocol is adapted from the methods used to assess the inhibition of glucose transport in cancer cells.[3]

-

Cell Culture: Plate cancer cells (e.g., A549) in 24-well plates and grow to ~80% confluency.

-

Inhibitor Treatment: Wash cells with glucose-free DMEM and then incubate with varying concentrations of this compound (WZB117) in glucose-free DMEM for a specified time (e.g., 30 minutes).

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well to a final concentration of 1 µCi/mL and incubate for a short period (e.g., 5 minutes) to measure the initial uptake rate.

-

Washing: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50 value.

This protocol measures the effect of the inhibitor on cell viability and proliferation.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (WZB117) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

This protocol is used to determine the effect of the inhibitor on protein expression levels.[3]

-

Cell Treatment and Lysis: Treat cells with this compound (WZB117) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-cyclin E2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

This protocol assesses the anti-tumor efficacy of the inhibitor in an animal model.[3][5]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound (WZB117) intraperitoneally at a specified dose (e.g., 10 mg/kg) daily or on a set schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume using calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound (WZB117) and a typical experimental workflow for its characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

"GLUT1-IN-2" as a tool compound in metabolic research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2 is a small molecule inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membranes of mammalian cells. As a member of the solute carrier family 2 (SLC2), GLUT1 plays a critical role in basal glucose uptake in most tissues and is particularly important for cellular bioenergetics. The upregulation of GLUT1 is a well-established hallmark of various cancers, where it supports the high glycolytic rate characteristic of the Warburg effect. This makes GLUT1 an attractive target for therapeutic intervention in oncology and for studying metabolic reprogramming in various physiological and pathological states. This compound serves as a valuable tool compound for investigating the biological roles of GLUT1 and for validating it as a drug target.

Biochemical and Pharmacological Properties

This compound is a potent inhibitor of GLUT1-mediated glucose transport. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| IC50 (GLUT1) | 12 µM | [1] |

| IC50 (PfHT) | 13 µM | [1] |

| CAS Number | 305357-89-5 | [1] |

| Molecular Formula | C21H17N3O | |

| SMILES | O=C(NC1=CC=CC(C2=NC3=CC=CC=C3N2)=C1)C4=CC=CC(C)=C4 | [1] |

Note: PfHT refers to the Plasmodium falciparum hexose transporter. The similar IC50 value suggests potential off-target effects in studies involving this parasite. A comprehensive selectivity profile against other human GLUT isoforms (GLUT2, GLUT3, GLUT4) is not yet publicly available and represents a critical data gap for this compound.

Mechanism of Action

This compound functions by directly inhibiting the glucose transport activity of the GLUT1 protein. While the precise binding site and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been fully elucidated in publicly available literature, it is understood to interfere with the conformational changes of the transporter that are necessary for glucose translocation across the cell membrane.

Below is a simplified representation of the proposed mechanism of action.

Caption: Inhibition of GLUT1-mediated glucose transport by this compound.

Signaling Pathways Affected by GLUT1 Inhibition

Inhibition of GLUT1 with tool compounds like this compound can have significant downstream effects on various signaling pathways that are coupled to cellular metabolism and energy status. While specific studies on the signaling effects of this compound are limited, the general consequences of GLUT1 inhibition are known to include:

-

PI3K/Akt/mTOR Pathway: This central signaling node is a master regulator of cell growth, proliferation, and survival. GLUT1 expression and activity are often downstream targets of this pathway. Conversely, inhibiting GLUT1 can lead to a reduction in glycolytic flux, decreased ATP production, and subsequent activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTORC1 complex.[2]

-

Integrin β1/Src/FAK Signaling: In some cancer models, GLUT1 has been shown to regulate cell proliferation, migration, and invasion through the integrin β1/Src/FAK signaling axis. Inhibition of GLUT1 may, therefore, disrupt these processes.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including metabolic stress. Inhibition of GLUT1 has been shown to modulate JNK activity, which can influence apoptosis and other cellular outcomes.

The following diagram illustrates the potential impact of GLUT1 inhibition on these key signaling pathways.

References

An In-depth Technical Guide to GLUT1-IN-2 for Studying Glucose Transport Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GLUT1-IN-2, a small molecule inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells, playing a critical role in cellular metabolism. Its upregulation in various diseases, particularly cancer, has made it a significant target for therapeutic intervention and basic research. This document details the known properties of this compound, its application in studying glucose transport kinetics, and provides generalized experimental protocols for its use.

Introduction to GLUT1 and Glucose Transport

Glucose is a fundamental energy source for most eukaryotic cells. Its transport across the plasma membrane is mediated by a family of glucose transporter proteins (GLUTs). GLUT1 is a key member of this family, responsible for the basal glucose uptake in a wide range of cell types. The process of GLUT1-mediated glucose transport is a form of facilitated diffusion, driven by the concentration gradient of glucose across the cell membrane. This process is crucial for normal cellular function and is tightly regulated.

The kinetics of GLUT1-mediated glucose transport can be described by the Michaelis-Menten model, characterized by a specific binding affinity for glucose (Km) and a maximum transport velocity (Vmax). Understanding these kinetic parameters is essential for elucidating the mechanisms of glucose homeostasis and for developing therapeutic strategies that target glucose metabolism.

This compound: A Tool for Investigating GLUT1 Function

This compound is a chemical probe that functions as an inhibitor of GLUT1. By blocking the glucose transport activity of GLUT1, this compound serves as a valuable tool for researchers to investigate the physiological and pathophysiological roles of GLUT1.

Mechanism of Action

While the precise binding mode of this compound to GLUT1 has not been publicly detailed, it is known to inhibit the transporter's function. As an inhibitor, it likely interacts with the glucose-binding site or induces a conformational change in the transporter that prevents the translocation of glucose across the cell membrane. Further research is required to fully elucidate its molecular mechanism of action.

Quantitative Data

The inhibitory potency of this compound has been determined, providing a key quantitative measure for its use in experimental settings.

| Compound | Target | IC50 | Notes |

| This compound | GLUT1 | 12 µM | Inhibits glucose transporter 1. |

| This compound | PfHT | 13 µM | Also shows inhibitory activity against the Plasmodium falciparum hexose transporter.[1] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols for Studying Glucose Transport Kinetics with this compound

The following are generalized protocols that can be adapted for studying the effects of this compound on glucose transport in various cell-based and in vitro systems.

Cell-Based Glucose Uptake Assay

This assay measures the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG) in the presence and absence of this compound.

Materials:

-

Cultured cells expressing GLUT1

-

Krebs-Ringer-HEPES (KRH) buffer

-

Labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose or 2-NBDG)

-

This compound

-

Scintillation counter or fluorescence plate reader

-

Cytochalasin B (as a positive control for GLUT inhibition)

Protocol:

-

Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.

-

Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for a defined period (e.g., 2-4 hours) to lower intracellular glucose levels.

-

Inhibitor Treatment: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for a specified time (e.g., 30-60 minutes).

-

Glucose Uptake: Initiate glucose uptake by adding the labeled glucose analog to the wells. Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a GLUT inhibitor (e.g., cytochalasin B) to prevent further transport.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).

-

Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the glucose uptake as a function of the this compound concentration to determine the IC50 value.

Diagram: Workflow for a Cell-Based Glucose Uptake Assay

Caption: A generalized workflow for measuring glucose uptake in cultured cells.

Kinetic Analysis of GLUT1 Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), glucose uptake assays can be performed with varying concentrations of both the labeled glucose analog and this compound.

Protocol:

-

Follow the general procedure for the cell-based glucose uptake assay.

-

Set up a matrix of experimental conditions with multiple concentrations of the labeled glucose analog and multiple fixed concentrations of this compound.

-

Measure the initial rate of glucose uptake for each condition.

-

Analyze the data using kinetic models, such as Lineweaver-Burk or Dixon plots, to determine the effect of this compound on the Km and Vmax of glucose transport.

Diagram: Logical Relationship for Kinetic Analysis

Caption: Determining the mode of inhibition by varying substrate and inhibitor concentrations.

Signaling Pathways and Downstream Effects

Inhibition of GLUT1 by this compound is expected to have significant downstream effects on cellular metabolism and signaling pathways that are dependent on glucose availability.

Glycolysis and ATP Production

By blocking the initial step of glucose uptake, this compound will lead to a reduction in the intracellular glucose concentration, thereby inhibiting glycolysis and subsequent ATP production through this pathway. This can be measured using commercially available kits for ATP, lactate, and other glycolytic intermediates.

Cellular Signaling

Glucose metabolism is intricately linked to various signaling pathways, including:

-

AMPK (AMP-activated protein kinase) pathway: A decrease in the ATP/AMP ratio due to GLUT1 inhibition can lead to the activation of AMPK, a master regulator of cellular energy homeostasis.

-

mTOR (mammalian target of rapamycin) pathway: The mTOR pathway is a key regulator of cell growth and proliferation and is sensitive to cellular nutrient and energy status. GLUT1 inhibition can lead to mTOR inactivation.

The modulation of these pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., p-AMPK, p-mTOR).

Diagram: Potential Downstream Effects of GLUT1 Inhibition

Caption: Inhibition of GLUT1 by this compound can impact key metabolic and signaling pathways.

Conclusion

This compound is a valuable research tool for the study of glucose transport kinetics and the broader implications of GLUT1 function in health and disease. Its ability to inhibit GLUT1 with a defined potency allows for the controlled investigation of glucose metabolism and related signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further characterization of this inhibitor will undoubtedly provide deeper insights into the complex role of GLUT1 in cellular biology.

References

GLUT1-IN-2 (GLUT-i2): A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GLUT1-IN-2, correctly identified as GLUT-i2, a potent and selective inhibitor of the glucose transporter 1 (GLUT1). GLUT-i2 belongs to a class of phenylalanine amide-derived inhibitors and has emerged from high-throughput screening as a promising tool for studying GLUT1-dependent cellular metabolism and as a potential therapeutic agent, particularly in oncology. This document details the mechanism of action of GLUT-i2, its impact on key metabolic pathways, and provides standardized protocols for its experimental evaluation. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to GLUT1 and the Rationale for Inhibition

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells.[1][2] It plays a critical role in basal glucose uptake in most cell types and is particularly vital for tissues with high energy demands, such as the brain and erythrocytes.[2]

In numerous pathological conditions, most notably cancer, the metabolic landscape of cells is dramatically altered. Cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a significant increase in glucose uptake and a preference for glycolysis even in the presence of oxygen.[3] This metabolic reprogramming fuels rapid cell proliferation and is often associated with the overexpression of GLUT1.[4] Consequently, inhibiting GLUT1 presents a compelling therapeutic strategy to selectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.[3]

GLUT-i2: A Phenylalanine Amide-Derived GLUT1 Inhibitor

GLUT-i2 is a small molecule inhibitor of GLUT1, identified through a high-throughput screening campaign.[4] It belongs to a class of phenylalanine amide-derived compounds and has demonstrated high potency and selectivity for GLUT1.

Mechanism of Action

GLUT-i2 exerts its inhibitory effect by directly binding to the central cavity of GLUT1 in its inward-open conformation.[4] This binding site overlaps with the glucose-binding site, thereby competitively inhibiting the transport of glucose across the cell membrane.[4] Crystallography studies have revealed that despite having a different chemical backbone from other known GLUT1 inhibitors like cytochalasin B, GLUT-i2 shares a common binding pocket, indicating a conserved mechanism of inhibition.[4]

Quantitative Data for GLUT-i2

The inhibitory potency of GLUT-i2 has been quantified against several members of the GLUT family. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| Transporter | IC50 (nM) | Reference |

| hGLUT1 | 140 | [4] |

| hGLUT2 | >10,000 | [4] |

| hGLUT3 | 2,800 | [4] |

| hGLUT4 | 430 | [4] |

Effects of GLUT1 Inhibition by GLUT-i2 on Cellular Metabolism

While specific quantitative data on the metabolic effects of GLUT-i2 are limited beyond its initial characterization, the consequences of potent GLUT1 inhibition are well-documented and can be extrapolated. Inhibition of GLUT1 by compounds like GLUT-i2 is expected to induce a cascade of metabolic changes within the cell.

Glucose Uptake

The primary and most immediate effect of GLUT-i2 is the inhibition of glucose uptake. This can be quantified using various experimental assays, with the 2-deoxyglucose (2-DG) uptake assay being a standard method.

Glycolysis and Lactate Production

By limiting the intracellular glucose supply, GLUT-i2 consequently suppresses glycolysis. This leads to a reduction in the production of glycolytic intermediates and the end-product, lactate. The decrease in lactate secretion is a key indicator of reduced glycolytic flux.

ATP Production

Cancer cells heavily rely on glycolysis for rapid ATP production. By inhibiting this pathway, GLUT-i2 is expected to cause a significant drop in intracellular ATP levels, leading to an energy crisis within the cell.

Cell Viability and Proliferation

The culmination of these metabolic insults—glucose starvation, reduced glycolysis, and ATP depletion—ultimately leads to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells that are highly dependent on GLUT1.

The following table summarizes the expected effects of GLUT-i2 on key metabolic parameters based on studies of other potent GLUT1 inhibitors.

| Metabolic Parameter | Expected Effect of GLUT-i2 | Reference (for similar GLUT1 inhibitors) |

| Glucose Uptake | Decrease | [5][6] |

| Lactate Production | Decrease | [5][6] |

| Intracellular ATP Levels | Decrease | [5][7] |

| Cell Viability | Decrease | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of GLUT-i2 on cellular metabolism.

Glucose Uptake Assay (2-Deoxy-D-[³H]glucose Method)

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose ([³H]-2-DG), which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it intracellularly.

Materials:

-

Cells of interest cultured in appropriate media

-

GLUT-i2

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

-

2-deoxy-D-[³H]glucose ([³H]-2-DG)

-

Phloretin (a non-specific glucose transporter inhibitor)

-

0.1% SDS solution

-

Scintillation cocktail and counter

Protocol:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Wash cells twice with pre-warmed KRH buffer.

-

Pre-incubate cells with varying concentrations of GLUT-i2 (or vehicle control) in KRH buffer for 30 minutes at 37°C. A positive control with phloretin (e.g., 50 µM) should be included.

-

Initiate glucose uptake by adding KRH buffer containing [³H]-2-DG (final concentration ~0.5 µCi/mL) and continue incubation for 5-10 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 0.1% SDS solution to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells.

Lactate Production Assay

This colorimetric assay measures the amount of lactate secreted into the cell culture medium.

Materials:

-

Cells of interest cultured in appropriate media

-

GLUT-i2

-

Lactate Assay Kit (e.g., from Abcam or similar)

-

96-well microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of GLUT-i2 (or vehicle control) for the desired time period (e.g., 24 hours).

-

Collect the cell culture medium from each well.

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the lactate concentration based on a standard curve.

-

Normalize the lactate concentration to the cell number or protein concentration in each well.

Intracellular ATP Level Measurement

This bioluminescent assay quantifies the amount of ATP within the cells.

Materials:

-

Cells of interest cultured in appropriate media

-

GLUT-i2

-

ATP Assay Kit (e.g., CellTiter-Glo® from Promega or similar)

-

96-well opaque-walled microplate

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of GLUT-i2 (or vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the ATP assay reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate and enzyme for the luciferase reaction.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the relative light units (RLU) to the cell number or protein concentration.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.

Materials:

-

Cells of interest cultured in appropriate media

-

GLUT-i2

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)

-

96-well microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of GLUT-i2 (or vehicle control) for 24, 48, or 72 hours.

-

Add the MTS reagent directly to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

GLUT-i2 is a valuable chemical probe for investigating the role of GLUT1 in cellular metabolism. Its potency and selectivity make it a promising candidate for further preclinical development as an anticancer agent. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted effects of GLUT-i2 and other GLUT1 inhibitors on cellular physiology and pathophysiology. Further studies are warranted to fully elucidate the metabolic consequences of GLUT-i2 inhibition in various cancer models and to explore its therapeutic potential in combination with other anticancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. GLUT1 - Wikipedia [en.wikipedia.org]

- 3. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of GLUT1 in Cancer Cells: A Technical Guide Featuring the GLUT1 Inhibitor WZB117

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of Glucose Transporter 1 (GLUT1) in cancer cells, utilizing the well-characterized inhibitor WZB117 as a primary example. This document details the molecular mechanisms, quantitative effects, and experimental protocols relevant to the assessment of GLUT1 inhibition as a therapeutic strategy in oncology.

Introduction: GLUT1 as a Therapeutic Target in Cancer

Cancer cells exhibit a profound metabolic reprogramming, famously described as the "Warburg effect," characterized by a heightened rate of glucose uptake and glycolysis, even in the presence of ample oxygen.[1][2] This metabolic shift is crucial for supporting the biosynthetic and energetic demands of rapid cell proliferation.[2] A key mediator of this enhanced glucose import is the overexpression of Glucose Transporter 1 (GLUT1), a member of the solute carrier family 2 (SLC2A).[3][4] The elevated expression of GLUT1 is a common feature across a wide array of human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[4]

Inhibiting GLUT1 function presents a promising strategy to selectively starve cancer cells of their primary fuel source, leading to energy stress, cell cycle arrest, and ultimately, cell death.[1][5] This guide focuses on the target validation of GLUT1 using WZB117, a potent and specific GLUT1 inhibitor, to illustrate the key experimental approaches and expected outcomes in this area of research.[1][6]

WZB117: A Prototypical GLUT1 Inhibitor

WZB117 is a small molecule inhibitor that has been demonstrated to effectively block glucose transport by directly targeting GLUT1.[1][6] Its inhibitory action leads to a cascade of downstream effects that collectively suppress cancer cell growth and survival.[1]

Mechanism of Action

WZB117 exerts its anti-cancer effects through the following mechanisms:

-

Direct Inhibition of Glucose Transport: WZB117 rapidly and competitively inhibits the glucose transport function of GLUT1, leading to a significant reduction in intracellular glucose levels.[1][7]

-

Induction of Metabolic Stress: The blockade of glucose uptake results in decreased glycolysis, leading to a reduction in the production of lactate and a depletion of intracellular ATP.[1][2]

-

Activation of AMPK Signaling: The drop in intracellular ATP levels activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][6]

-

Cell Cycle Arrest and Senescence: Activated AMPK and other downstream signaling events lead to the downregulation of key cell cycle regulators, such as cyclin E2 and phosphorylated retinoblastoma (Rb), resulting in G1 phase cell cycle arrest and the induction of senescence.[1]

-

Induction of Cell Death: Prolonged metabolic stress and cell cycle arrest ultimately trigger cancer cell death, primarily through necrosis.[1]

Quantitative Efficacy of WZB117 in Cancer Cells

The following tables summarize the quantitative data on the efficacy of WZB117 in various cancer cell lines, providing key metrics for its anti-proliferative and glucose uptake inhibitory activities.

| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation | Reference |

| A549 | Non-small cell lung cancer | ~10 | [1][6] |

| MCF7 | Breast cancer | ~10 | [5][6] |

| H1299 | Non-small cell lung cancer | Not explicitly stated, but inhibited | [5] |

| Various Cancer Lines | Diverse | ~0.6 (for glucose transport) | [8][9] |

| A549 | Non-small cell lung cancer | Inhibition of glucose transport is dose-dependent | [1] |

Table 1: In Vitro Anti-proliferative Activity of WZB117

| Cell Line | Treatment Concentration (µM) | Effect on Glucose Uptake | Reference |

| A549 | 30 | Rapid and complete inhibition within 1-5 minutes | [1] |

| MDA-MB-231 | 0.6, 1, 2 | Dose-dependent decrease in glucose uptake | [10] |

| MCF-7 | 0.6 | Significant reduction in glucose uptake | [10] |

Table 2: Inhibition of Glucose Uptake by WZB117

| Cell Line | Treatment Concentration (µM) | Effect on Lactate Production | Effect on Intracellular ATP | Reference |

| A549 | 10 | Reduction | Reduction | [1] |

| MDA-MB-231 | 0.6 | Reduction | Reduction | [10] |

| MCF-7 | 0.6 | Reduction | Reduction | [10] |

Table 3: Metabolic Effects of WZB117

Experimental Protocols for GLUT1 Target Validation

This section provides detailed methodologies for key experiments used to validate GLUT1 as a therapeutic target using WZB117.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of WZB117 on cancer cell proliferation.

Protocol:

-

Seed cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of WZB117 in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing various concentrations of WZB117 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose)

Objective: To measure the effect of WZB117 on the rate of glucose uptake in cancer cells.

Protocol:

-

Seed cancer cells in 12-well plates and grow to near confluence.

-

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of WZB117 in KRH buffer for a specified time (e.g., 30 minutes).

-

Initiate glucose uptake by adding 1 µCi/mL of 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.5 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Western Blot Analysis

Objective: To analyze the effect of WZB117 on the expression and phosphorylation status of key signaling proteins.

Protocol:

-

Treat cancer cells with WZB117 at a specified concentration and for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, p-AMPK, AMPK, p-Rb, Rb, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of GLUT1 Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of WZB117-mediated GLUT1 inhibition in cancer cells.

Caption: General experimental workflow for validating GLUT1 as a cancer target.

Conclusion

The validation of GLUT1 as a therapeutic target in cancer is strongly supported by a growing body of evidence. The use of specific inhibitors like WZB117 provides a powerful tool to probe the functional consequences of blocking glucose transport in cancer cells. The methodologies and data presented in this guide offer a framework for researchers and drug developers to design and interpret experiments aimed at evaluating novel GLUT1 inhibitors. The consistent findings of reduced proliferation, metabolic crisis, and cell death upon GLUT1 inhibition underscore the potential of this strategy as a valuable addition to the arsenal of anti-cancer therapies. Further research into the development of clinically viable GLUT1 inhibitors is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

The Role of Small-Molecule Inhibitors in the Attenuation of Glycolysis via GLUT1 Targeting: A Technical Guide

Executive Summary: The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a principal facilitator of glucose uptake in many cell types and is crucial for basal metabolic activity.[1][2] Its expression is significantly upregulated in numerous cancer types to meet the high energetic demands of rapid proliferation, a phenomenon known as the Warburg effect.[3][4] This dependency makes GLUT1 a compelling target for anticancer therapeutic development. This document provides a technical overview of the mechanism by which small-molecule inhibitors, exemplified by the phenylalanine amide class of compounds, inhibit glycolysis through direct GLUT1 antagonism. We detail the downstream metabolic consequences, present quantitative data on inhibitory potency, outline key experimental protocols for inhibitor characterization, and visualize the core mechanisms and workflows. While the specific compound "GLUT1-IN-2" is not prominently documented in peer-reviewed literature, this guide will focus on the well-characterized inhibitor GLUT-i2, which belongs to a class of compounds that may be represented by this nomenclature.

Introduction to GLUT1 as a Therapeutic Target

Glucose is a fundamental energy source for cellular processes.[2] Its transport across the plasma membrane is mediated by a family of facilitative glucose transporters (GLUTs).[2] GLUT1 is a ubiquitously expressed member of this family, responsible for the basal glucose uptake required to sustain cellular respiration in most mammalian cells.[1][2]

In pathological contexts, particularly oncology, the metabolic landscape of cells is often reprogrammed. Cancer cells exhibit an increased reliance on glycolysis for ATP production, even in the presence of oxygen.[3][4] This metabolic shift necessitates a high rate of glucose import, which is frequently achieved by overexpressing GLUT1.[4] High GLUT1 expression is correlated with tumor progression, metastasis, and poor patient survival in various cancers, including breast, lung, and colon cancer, establishing it as a valuable therapeutic target.[4][5] Inhibition of GLUT1 function presents a strategic approach to selectively starve cancer cells of their primary fuel source, thereby disrupting their metabolic flexibility, retarding growth, and inducing cell death.[3][6]

Mechanism of Action: Direct Inhibition of Glucose Transport

Small-molecule inhibitors like the phenylalanine amide GLUT-i2 directly obstruct the function of the GLUT1 transporter.

2.1 Binding to the Transporter's Central Cavity Structural biology studies have revealed that GLUT-i2 and similar inhibitors, such as cytochalasin B, bind within the large central cavity of the GLUT1 protein when it is in its inward-open conformation.[7][8] This binding site directly overlaps with the site where glucose binds.[7] By occupying this critical space, the inhibitor physically prevents glucose from entering the transporter's channel, effectively blocking its translocation across the cell membrane.[3][7] The inhibitor essentially locks the transporter in a state that is non-productive for glucose transport.

2.2 Downstream Metabolic Consequences The direct inhibition of glucose uptake initiates a cascade of downstream metabolic effects:

-

Suppression of Glycolysis: With intracellular glucose levels depleted, the glycolytic pathway is starved of its initial substrate. This leads to a significant reduction in the production of key glycolytic metabolites, including glucose-6-phosphate and, ultimately, lactate.[9]

-

Depletion of ATP: The diminished glycolytic flux results in a marked decrease in cellular ATP production.[6] This energy crisis can trigger cell-cycle arrest and induce apoptosis (programmed cell death).[3][6]

-

Impact on Anabolic Pathways: Glycolytic intermediates are essential precursors for various anabolic pathways, such as the pentose phosphate pathway (PPP), which generates NADPH and precursors for nucleotide synthesis. GLUT1 inhibition also leads to the downregulation of PPP intermediates.[9]

The collective outcome is a profound metabolic crisis within the cell, leading to the cessation of proliferation and induction of cell death.[6][9]

Quantitative Analysis of GLUT1 Inhibition

The efficacy of GLUT1 inhibitors is determined by their potency in blocking glucose transport and their subsequent effects on cellular metabolism and viability. The tables below summarize key quantitative data for representative GLUT1 inhibitors.

Table 1: Inhibitory Potency of Selected GLUT1 Inhibitors

| Inhibitor | Target | Assay System | IC50 Value | Reference |

|---|---|---|---|---|

| GLUT-i2 | hGLUT1 | HEK 293 Cells (ATP-based assay) | 140 nM | [8] |

| GLUT-i1 | hGLUT1 | HEK 293 Cells (ATP-based assay) | 267 nM | [8] |

| Cytochalasin B | hGLUT1 | HEK 293 Cells (ATP-based assay) | 460 nM | [7] |

| BAY-876 | GLUT1 | COLO205 CRC Cells (MTS assay) | ~4 nM | [10] |

| WZB117 | GLUT1 | A549 Lung Cancer Cells | < 20 µM | [6] |

| PGL14 | GLUT1 | MESO-II Mesothelioma Cells | 6.4 ± 0.2 µM |[11] |

Table 2: Metabolic and Proliferative Effects of GLUT1 Inhibition

| Inhibitor | Cell Line | Effect Measured | Result | Reference |

|---|---|---|---|---|

| WZB117 | A549 | Intracellular ATP Levels | Significant decrease after 6-24h | [6] |

| WZB117 | A549 | Lactate Production | Significant decrease | [6] |

| BAY-876 | MLL::AF9 Leukemia Cells | Glucose Uptake | Dose-dependent reduction | [9] |

| GLUT1 Knockdown | MLL::AF9 Leukemia Cells | Lactate Levels | Significant reduction | [9] |

| GLUT1 Knockdown | MLL::AF9 Leukemia Cells | TCA Cycle Intermediates | Overall decrease |[9] |

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the key pathways and processes involved in GLUT1 inhibition.

Caption: Mechanism of GLUT1 transport inhibition by a small-molecule antagonist.

Caption: Downstream metabolic consequences of inhibiting the GLUT1 transporter.

References

- 1. GLUT1 - Wikipedia [en.wikipedia.org]

- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Combined GLUT1 and OXPHOS inhibition eliminates acute myeloid leukemia cells by restraining their metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Structure-Activity Relationship of Phenylalanine Amide-Based GLUT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of glucose transporter 1 (GLUT1) inhibitors based on a phenylalanine amide scaffold. The overexpression of GLUT1 in many cancer cell lines makes it a compelling target for the development of new anticancer therapeutics. Understanding the SAR of potent inhibitors is crucial for the rational design of next-generation drug candidates with improved efficacy and selectivity. This document summarizes the key quantitative data, details the experimental protocols for inhibitor evaluation, and visualizes the underlying molecular interactions and experimental workflows.

Core Structure-Activity Relationship Data

The discovery of a series of phenylalanine amide-based GLUT1 inhibitors has provided valuable insights into the structural requirements for potent inhibition. The core scaffold, identified through high-throughput screening, has been optimized to yield compounds with nanomolar efficacy. The following table summarizes the inhibitory activity of two key analogs, GLUT-i1 and GLUT-i2, against various glucose transporter isoforms. This data is critical for understanding both the potency and selectivity of this chemical series.[1]

| Compound | GLUT1 IC50 (nM) | GLUT2 IC50 (µM) | GLUT3 IC50 (µM) | GLUT4 IC50 (nM) |

| GLUT-i1 | 267 | >100 | 5.2 | 90 |

| GLUT-i2 | 140 | 56 | 5.2 | 90 |

Data sourced from Kapoor et al., 2016.[1]

Key Observations from the SAR Data:

-

Both GLUT-i1 and GLUT-i2 are potent inhibitors of GLUT1, with IC50 values in the nanomolar range.[1]

-

GLUT-i2 exhibits approximately twofold greater potency for GLUT1 than GLUT-i1.[1]

-

Both compounds demonstrate significant selectivity for GLUT1 and GLUT4 over GLUT2.[1]

-

The inhibitory activity against GLUT3 is in the low micromolar range for both compounds.[1]

The chemical structures of these compounds reveal that they are based on a phenylalanine amide core. The subtle structural differences between GLUT-i1 and GLUT-i2, likely modifications to the peripheral aromatic rings or linker regions, are responsible for the observed differences in potency. Further exploration of substitutions on these peripheral groups is a promising avenue for future optimization.

Experimental Protocols

The biological evaluation of these GLUT1 inhibitors relies on robust and reproducible cell-based assays. The following sections detail the methodologies for determining inhibitor potency and characterizing their mechanism of action.

GLUT1 Inhibition Assay (ATP Depletion Method)

This assay indirectly measures GLUT1 inhibition by quantifying the depletion of intracellular ATP in cells highly dependent on glycolysis.

Cell Line: DLD1 (human colorectal adenocarcinoma) cells.

Principle: In the presence of an inhibitor of oxidative phosphorylation (e.g., rotenone), cells become entirely reliant on glycolysis for ATP production. Inhibition of glucose uptake by a GLUT1 inhibitor will, therefore, lead to a measurable decrease in intracellular ATP levels.

Protocol:

-

Cell Seeding: Seed DLD1 cells in a 384-well plate at a density of 4,000 cells per well.

-

Overnight Culture: Culture the cells overnight in a glucose-free medium supplemented with 1% fetal calf serum (FCS) to reduce basal intracellular ATP levels.

-

Compound Incubation: After 16 hours, incubate the cells with a serial dilution of the test compound (e.g., from 30 µM to 1 nM) in the presence of 1 µM rotenone for 15 minutes. A vehicle control (e.g., DMSO) should be included.

-

ATP Measurement: Utilize a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®) to measure the intracellular ATP levels according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2-NBDG Glucose Uptake Assay (Flow Cytometry)

This assay directly measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.

Cell Lines: SKOV3 (human ovarian adenocarcinoma) or MCF-7 (human breast adenocarcinoma) cells.

Principle: 2-NBDG is taken up by cells via glucose transporters. By pre-treating cells with a GLUT1 inhibitor, the uptake of 2-NBDG will be reduced, leading to a decrease in intracellular fluorescence that can be quantified by flow cytometry.

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with the test compound at various concentrations (e.g., 100 µM) for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., 50 µM phloretin).

-

2-NBDG Incubation: Following the pre-treatment, add 200 µM 2-NBDG to each well and incubate for 30 minutes.

-

Cell Harvesting and Staining: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in a suitable buffer for flow cytometry.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

-

Data Analysis: Quantify the geometric mean fluorescence intensity for each sample. Calculate the percentage of 2-NBDG uptake relative to the vehicle control.

Visualizations

Logical Relationship in SAR of Phenylalanine Amide GLUT1 Inhibitors

Caption: SAR logic for phenylalanine amide GLUT1 inhibitors.

Experimental Workflow for GLUT1 Inhibition Assay (ATP Depletion)

Caption: Workflow for the ATP depletion-based GLUT1 inhibition assay.

Signaling Pathway: GLUT1-Mediated Glucose Uptake and Inhibition

Caption: Inhibition of GLUT1-mediated glucose uptake by this compound.

References

An In-depth Technical Guide to the GLUT1-IN-2 Binding Site on the GLUT1 Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of GLUT1-IN-2, a potent inhibitor of the human glucose transporter 1 (GLUT1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support research and development efforts targeting GLUT1.

Introduction to GLUT1 and the Role of this compound

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells.[1] It plays a critical role in basal glucose uptake, ensuring a steady supply of glucose for cellular respiration. Due to the increased reliance of many cancer cells on glycolysis for energy production (the Warburg effect), GLUT1 is frequently overexpressed in various malignancies, making it a promising target for anticancer therapies.[2][3]

This compound is a potent and selective inhibitor of GLUT1, belonging to a class of phenylalanine amide-derived compounds.[4][5] It was identified through high-throughput screening and has been shown to bind to the inward-facing conformation of the GLUT1 transporter, directly competing with glucose for binding.[4] This competitive inhibition effectively blocks glucose uptake, leading to energy depletion and cell death in glucose-dependent cells.

Quantitative Inhibition Data

The inhibitory activity of this compound (referred to as GLUT-i2 in the source literature) and its analog GLUT-i1 has been quantified against several members of the GLUT family. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[4][6]

| Inhibitor | Target | IC50 (µM ± SD) |

| This compound (GLUT-i2) | GLUT1 | 0.140 ± 0.072 |

| GLUT2 | >30 | |

| GLUT3 | 7.7 ± 1.35 | |

| GLUT4 | 0.090 ± 0.08 | |

| GLUT-i1 | GLUT1 | 0.267 ± 0.133 |

| GLUT2 | 56 ± 13.6 | |

| GLUT3 | 5.2 ± 1.1 | |

| GLUT4 | 0.195 ± 0.066 |

Data sourced from Kapoor et al., 2016.[4][6]

The competitive nature of this inhibition was further demonstrated by the increasing IC50 values of the inhibitors in the presence of higher glucose concentrations.[4]

| hGLUT1 Inhibitor | Glucose, 0.02 mM (IC50, µM) | Glucose, 0.1 mM (IC50, µM) | Glucose, 1 mM (IC50, µM) |

| GLUT-i1 | 0.27 | 1.3 | 5.1 |

Data sourced from Kapoor et al., 2016.[4]

The this compound Binding Site

X-ray crystallography studies of GLUT1 in complex with phenylalanine amide-derived inhibitors have revealed that these compounds bind within the central cavity of the transporter in its inward-facing conformation.[4][6] This binding site directly overlaps with the known glucose-binding site.

The binding of this compound is stabilized by a network of interactions with key amino acid residues. For this compound, these interactions primarily involve:

-

Phe379

-

Trp388

For the closely related analog GLUT-i1, the key interacting residues are:

-

Gln161

-

Trp388

These residues are located within the transmembrane helices that line the central pore of the transporter. The phenyl ring of the inhibitor occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and van der Waals interactions with the surrounding residues.[6] The co-crystal structure of a related phenylalanine amide inhibitor with GLUT1 is available in the Protein Data Bank under the accession code 5EQG .[7]

Experimental Protocols

Cell-Based Glucose Uptake Inhibition Assay (Luciferase-Based)

This assay indirectly measures glucose uptake by quantifying cellular ATP levels, which are dependent on glucose metabolism. Inhibition of GLUT1 leads to a decrease in intracellular ATP, which is detected by a reduction in luciferase-generated luminescence.[4]

Materials:

-

HEK 293 cells (or other suitable cell line overexpressing the target GLUT isoform)

-

Glucose-free DMEM

-

Fetal Calf Serum (FCS)

-

Rotenone

-

Caged luciferin

-

Glucose

-

Test compounds (e.g., this compound)

-

1536-well microtiter plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK 293 cells into 1536-well microtiter plates at a density of 1,000 cells per well.

-

Glucose Starvation: Culture the cells for 24 hours in glucose-free DMEM supplemented with 1% FCS.

-

Inhibition of Oxidative Phosphorylation: 30 minutes prior to the measurement, incubate the cells with 10 µM rotenone to block mitochondrial respiration, making the cells primarily dependent on glycolysis for ATP production.

-

Compound and Substrate Addition: Simultaneously add the test compounds at various concentrations and caged luciferin to the wells.

-

Basal ATP Measurement: Before initiating glucose uptake, measure the basal luciferase activity to identify any compound effects on cellular ATP levels that are independent of glucose transport.

-

Initiation of Glucose Uptake: Add 0.5 mM glucose to the wells to start the GLUT1-mediated glucose uptake.

-

Luminescence Measurement: After a defined incubation period, measure the luminescence using a luminometer. The decrease in luminescence in the presence of the inhibitor corresponds to the inhibition of glucose uptake.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GLUT1 Expression, Purification, and Crystallization for Structural Studies

The following is a generalized protocol based on the methods described for obtaining high-resolution crystal structures of GLUT1 in complex with inhibitors.[4][6]

1. Expression in Saccharomyces cerevisiae

- A codon-optimized gene for human GLUT1 with a C-terminal 10x His tag is cloned into a yeast expression vector (e.g., p423_GAL1).

- The construct is transformed into a suitable S. cerevisiae strain (e.g., DSY-5).

- Yeast are grown to a high density in a fermenter using a fed-batch protocol.

- Protein expression is induced with galactose for 16 hours.

- Cells are harvested by centrifugation.

2. Membrane Preparation and Solubilization

- Yeast cells are lysed by bead beating in a lysis buffer (e.g., 200 mM Tris pH 7.0, 600 mM NaCl, 100 mM PMSF).

- The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the membranes is collected.

- Membranes are pelleted by ultracentrifugation and then resuspended.

- The GLUT1 protein is solubilized from the membranes using a detergent such as n-dodecyl-β-D-maltopyranoside (DDM).

3. Purification

- The solubilized protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

- The column is washed with a buffer containing a lower concentration of imidazole to remove non-specifically bound proteins.

- GLUT1 is eluted with a high concentration of imidazole.

- The His-tag is typically removed by thrombin cleavage.

- Further purification is achieved by size-exclusion chromatography (SEC) to obtain a homogeneous protein sample.

4. Crystallization

- The purified GLUT1 is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).

- The inhibitor (e.g., this compound) is added in molar excess.

- Crystallization is performed using the vapor diffusion method by mixing the protein-inhibitor complex with a crystallization solution.

- Crystals are grown, harvested, and cryo-protected for X-ray diffraction analysis.

Signaling Pathways and Experimental Workflows

Signaling Consequences of GLUT1 Inhibition

Inhibition of GLUT1 by compounds like this compound has significant downstream effects on cellular signaling, particularly in cancer cells that are highly dependent on glucose metabolism. The primary consequence is a reduction in intracellular glucose, leading to a cascade of events.

Caption: Signaling pathway of GLUT1 inhibition by this compound.

Experimental Workflow for Characterization of this compound

The process of identifying and characterizing a GLUT1 inhibitor like this compound follows a logical progression from initial screening to detailed structural and functional analysis.

Caption: Experimental workflow for GLUT1 inhibitor discovery.

Conclusion

This compound represents a significant tool for studying the function of the GLUT1 transporter and serves as a lead compound for the development of novel anticancer therapeutics. Its well-defined binding site within the central cavity of GLUT1, coupled with its potent and selective inhibitory activity, provides a solid foundation for structure-based drug design. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate GLUT1 inhibitors and their mechanisms of action. Further exploration of the downstream signaling consequences of GLUT1 inhibition will continue to unveil new therapeutic opportunities.

References

- 1. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]

- 6. Crystallization and Structural Determination of the Human Glucose Transporters GLUT1 and GLUT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallization and Structural Determination of the Human Glucose Transporters GLUT1 and GLUT3 | Springer Nature Experiments [experiments.springernature.com]

The Impact of GLUT1-IN-2 on Plasmodium falciparum Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plasmodium falciparum, the most virulent human malaria parasite, is heavily reliant on glucose from the host for its intraerythrocytic development. The parasite's primary glucose transporter, the P. falciparum hexose transporter (PfHT), is essential for its survival, making it a prime target for antimalarial drug development. GLUT1-IN-2 is a small molecule inhibitor of the human glucose transporter GLUT1, which also exhibits inhibitory activity against PfHT. This technical guide provides an in-depth analysis of the effects of this compound on P. falciparum biology, including quantitative data on its inhibitory action, detailed experimental protocols for assessing its impact, and a proposed signaling pathway illustrating the downstream consequences of glucose uptake inhibition.

Quantitative Data: Inhibitory Activity of this compound

This compound demonstrates inhibitory activity against both the human glucose transporter 1 (GLUT1) and the Plasmodium falciparum hexose transporter (PfHT). The half-maximal inhibitory concentrations (IC50) are comparable for both transporters, indicating a dual inhibitory effect.

| Target Transporter | Compound | IC50 (µM) | Reference |

| Human GLUT1 | This compound | 12 | [1] |

| P. falciparum PfHT | This compound | 13 | [1] |

Core Mechanism of Action: Inhibition of Glucose Uptake

The primary mechanism of action of this compound against P. falciparum is the inhibition of PfHT, the sole hexose transporter in the parasite. During its blood stage, the parasite resides within human erythrocytes and is entirely dependent on a constant supply of glucose from the host's blood. Glucose first enters the red blood cell via the host's GLUT1 transporter and is then taken up by the parasite across the parasitophorous vacuole and its own plasma membrane through PfHT. By blocking PfHT, this compound effectively "starves" the parasite, cutting off its essential energy source and leading to growth inhibition and eventual death.

Experimental Protocols

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used method to determine the efficacy of antimalarial compounds by measuring the proliferation of parasites in vitro.

Principle: The fluorescent dye SYBR Green I binds to the DNA of the parasites within red blood cells. The intensity of the fluorescence is directly proportional to the number of parasites.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and sodium bicarbonate)

-

Human red blood cells (O+)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (ring stage).

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a positive control for inhibition (e.g., chloroquine).

-

Add 100 µL of the parasite culture to each well of the plate containing the serially diluted compound.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer (final concentration 2x).

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Glucose Uptake Inhibition Assay (Radiolabeled 2-Deoxy-D-glucose)

This assay directly measures the inhibition of glucose transport into the parasite.

Principle: 2-deoxy-D-[³H]glucose (³H-2-DOG), a radiolabeled glucose analog, is taken up by the parasite via PfHT and phosphorylated, trapping it inside the cell. The amount of intracellular radioactivity is a measure of glucose uptake.

Materials:

-

Synchronized late-stage trophozoite P. falciparum culture

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

This compound

-

Phloretin (a known glucose transporter inhibitor, for positive control)

-

Oil mix (e.g., dibutyl phthalate:dioctyl phthalate, 8:2)

-

Microcentrifuge tubes

-

Scintillation fluid and counter

Procedure:

-

Isolate late-stage trophozoites from culture using a suitable method (e.g., Percoll gradient).

-

Wash the isolated parasites in KRH buffer and resuspend to a known parasite concentration.

-

Pre-incubate the parasite suspension with various concentrations of this compound or control compounds for 15 minutes at 37°C.

-

Initiate the uptake assay by adding ³H-2-DOG to a final concentration of 100 µM.

-

After a short incubation period (e.g., 1-5 minutes), stop the uptake by adding ice-cold KRH buffer.

-

Layer the parasite suspension on top of the oil mix in a microcentrifuge tube and centrifuge at high speed to pellet the parasites below the oil layer, separating them from the radioactive medium.

-

Freeze the tubes and cut off the tip containing the parasite pellet.

-

Lyse the pellet and measure the radioactivity using a scintillation counter.

-

Determine the IC50 for glucose uptake inhibition by plotting the radioactive counts against the inhibitor concentration.

Signaling Pathways and Downstream Effects

Inhibition of glucose uptake by this compound triggers a nutrient starvation response in P. falciparum. While the complete signaling cascade is still under investigation, key components have been identified, primarily revolving around the parasite's energy sensor, a homolog of the AMP-activated protein kinase (AMPK), named PfKIN.

Putative Nutrient Sensing Pathway in P. falciparum

Caption: Putative signaling pathway triggered by this compound in P. falciparum.

Description of the Pathway:

-

Glucose Uptake and Inhibition: Glucose from the host blood enters the erythrocyte via GLUT1 and is then transported into the parasite by PfHT. This compound directly inhibits PfHT, blocking this crucial step.

-

Energy Depletion: The block in glucose uptake leads to a halt in glycolysis, the primary source of ATP for the parasite. This results in a rapid depletion of intracellular ATP and a corresponding increase in the AMP:ATP ratio.

-

Activation of PfKIN: The rise in the AMP:ATP ratio is sensed by PfKIN, the parasite's homolog of the master energy sensor AMPK. This leads to the activation of PfKIN.[1][2]

-

Downstream Signaling and Transcriptional Changes: Activated PfKIN is thought to initiate a downstream signaling cascade to adapt the parasite to the low-nutrient environment. One potential downstream effector is the histone acetyltransferase PfGCN5, which is known to be upregulated under glucose starvation.[1][3] PfGCN5 can modulate gene expression by altering histone acetylation, affecting genes involved in metabolism and antigenic variation.[1][3]

-

Biological Outcome: The ultimate consequence of this signaling cascade, coupled with the severe energy deficit, is the inhibition of parasite growth and replication, leading to parasite death.

Conclusion and Future Directions

This compound represents a valuable chemical tool to probe the biology of glucose uptake in Plasmodium falciparum. Its ability to inhibit PfHT underscores the potential of targeting parasite nutrient acquisition pathways for antimalarial drug discovery. While this compound itself may lack the desired selectivity for clinical development due to its comparable activity against human GLUT1, it serves as a proof-of-concept for this therapeutic strategy.

Future research should focus on:

-

Developing more selective inhibitors of PfHT to minimize off-target effects on the host.

-

Further elucidating the downstream signaling pathways activated by glucose starvation in P. falciparum to identify additional drug targets.

-

Investigating the potential for synergistic drug combinations that target both glucose uptake and other essential metabolic pathways in the parasite.

By understanding the intricate details of how compounds like this compound impact P. falciparum biology, the scientific community can pave the way for the development of novel and effective antimalarial therapies.

References